molecular formula C8H14N4 B6272934 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1880881-54-8

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B6272934
CAS No.: 1880881-54-8
M. Wt: 166.2
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Description

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both azetidine and pyrazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the formation of the azetidine and pyrazole rings followed by their coupling. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives. The pyrazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction, where a brominated pyrazole-azetidine hybrid reacts with boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to its saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted pyrazole-azetidine hybrids.

Scientific Research Applications

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like 3-chloro-2-azetidinone and N-substituted azetidinones share the azetidine ring structure.

    Pyrazole derivatives: Compounds such as 1,3-dimethyl-5-phenyl-1H-pyrazole and 4-amino-1,3-dimethyl-1H-pyrazole share the pyrazole ring structure.

Uniqueness

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the combination of both azetidine and pyrazole rings in a single molecule. This dual-ring structure enhances its chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1880881-54-8

Molecular Formula

C8H14N4

Molecular Weight

166.2

Purity

85

Origin of Product

United States

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